molecular formula C9H6F3NO B15320360 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Cat. No.: B15320360
M. Wt: 201.14 g/mol
InChI Key: PUPYJBNUHHPIKM-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile typically involves the reaction of 2,2,2-trifluoroacetophenone with a suitable cyanating agent under controlled conditions. One common method includes the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the cyanation reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(2,2,2-trifluoro-1-oxoethyl)benzonitrile.

    Reduction: Formation of 2-(2,2,2-trifluoro-1-aminoethyl)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoro-1-oxoethyl)benzonitrile
  • 2-(2,2,2-Trifluoro-1-aminoethyl)benzonitrile
  • 2-(2,2,2-Trifluoro-1-methoxyethyl)benzonitrile

Uniqueness

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is unique due to the combination of its trifluoromethyl, hydroxyethyl, and nitrile groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8,14H

InChI Key

PUPYJBNUHHPIKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C(F)(F)F)O

Origin of Product

United States

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